5-Hydroxy-1H-indole-1-carboxylic acid
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Overview
Description
5-Hydroxy-1H-indole-1-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1H-indole-1-carboxylic acid typically involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The reaction is often carried out using methanesulfonic acid under reflux in methanol, yielding the desired indole derivative .
Industrial Production Methods: Industrial production methods for indole derivatives often involve the use of catalysts and optimized reaction conditions to increase yield and efficiency. For example, the use of palladium chloride as a catalyst in the presence of bromamine-B oxidant has been reported for the preparation of anthranilic acids .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1H-indole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different hydroxyindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
5-Hydroxy-1H-indole-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and as a precursor to neurotransmitters.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-indole-1-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for specific receptors, modulating their activity and influencing cellular processes. The compound’s effects are mediated through pathways involving neurotransmitter synthesis and signal transduction .
Comparison with Similar Compounds
- Indole-2-carboxylic acid
- 5-Hydroxyindole-2-carboxylic acid
- Indole-3-acetic acid
Comparison: 5-Hydroxy-1H-indole-1-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives . Its unique structure allows for specific interactions with biological targets, making it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
125502-72-9 |
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Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-hydroxyindole-1-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-7-1-2-8-6(5-7)3-4-10(8)9(12)13/h1-5,11H,(H,12,13) |
InChI Key |
SXAIULUWOVNPCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2C(=O)O)C=C1O |
Origin of Product |
United States |
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